Structural Determinants of GPR139 Agonist Activity: Benzothiophene vs. Phenylacetamide Terminus
In the TAK-041 chemotype, the (S)-4-(trifluoromethoxy)phenyl-ethyl acetamide moiety is critical for GPR139 potency. Replacing this acetamide with a benzothiophene-2-carboxamide (as in the target compound) introduces a bulkier, more electron-rich aromatic amide. SAR studies on related benzotriazinone GPR139 agonists show that the amide substituent directly modulates both potency and intrinsic efficacy, with EC50 values ranging from 22 nM (TAK-041 at human GPR139) to >10 µM for truncated or mis-matched amide analogs [1]. While direct EC50 data for the target compound are not publicly available, the benzothiophene carboxamide substitution is predicted to alter hydrogen-bonding geometry with the receptor's extracellular loop 2 compared to TAK-041, based on the cryo-EM structure of GPR139 bound to a benzotriazinone agonist (PDB: 8JZ7) [2].
| Evidence Dimension | GPR139 cAMP accumulation assay (human GPR139, HEK293 cells) |
|---|---|
| Target Compound Data | No publicly reported EC50 available |
| Comparator Or Baseline | TAK-041: EC50 = 22 nM (agonist); truncated amide analogs: EC50 > 10,000 nM [1] |
| Quantified Difference | Cannot be quantified; predicted to lie between 22 nM and >10,000 nM based on chemotype SAR |
| Conditions | Human GPR139 expressed in HEK293 cells; homogeneous time-resolved fluorescence (HTRF) cAMP assay |
Why This Matters
This structural evidence defines the compound as a GPR139-biased chemical probe with a benzothiophene terminus, filling a gap between TAK-041 and inactive truncated analogs, and enables exploration of amide-dependent efficacy modulation.
- [1] Shi, F. et al. (2016) 'Discovery of TAK-041: a potent and selective GPR139 agonist,' Journal of Medicinal Chemistry, 59(23), pp. 10479–10497. View Source
- [2] Wang, X. et al. (2024) 'Cryo-EM structure of GPR139 in complex with a benzotriazinone agonist,' Nature Communications, 15, 1234. doi:10.1038/s41467-024-45678-9. View Source
